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Abstract

This document provides a comprehensive technical guide on the preclinical and Phase | clinical
pharmacokinetics (PK) and pharmacodynamics (PD) of KSK68, a novel selective inhibitor of
the MEK1/2 kinases. KSK68 is under development for the treatment of advanced solid tumors
harboring BRAF V600 mutations. This guide details the absorption, distribution, metabolism,
and excretion (ADME) properties of KSK68, its mechanism of action, and its dose-response
relationship. All data presented herein are derived from foundational preclinical studies and a
first-in-human, single-ascending dose (SAD) and multiple-ascending dose (MAD) Phase |
clinical trial.

Pharmacokinetics (PK)

The pharmacokinetic profile of KSK68 was characterized in preclinical animal models (mouse,
rat, and cynomolgus monkey) and in healthy human volunteers. The studies were designed to
understand the ADME properties of KSK68 and to establish a safe and effective dosing
regimen for further clinical investigation.

Preclinical Pharmacokinetics

Non-clinical PK parameters were assessed following single intravenous (IV) and oral (PO)
administrations in various species.
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Table 1: Single-Dose Pharmacokinetic Parameters of KSK68 in Preclinical Species

Cynomolgus

Parameter Mouse (n=3) Rat (n=3)
Monkey (n=3)

IV Dose (1 mg/kg)

CL (mL/min/kg) 15.2+2.1 10.5+1.8 5.1+0.9
Vss (L/kg) 25+04 1.8+0.3 12+0.2
T (h) 21+0.3 28+05 35+0.6
PO Dose (10 mg/kg)

Cmax (ng/mL) 850 + 120 1100 + 150 950 + 130
Tmax (h) 1.0 15 2.0
AUCO-inf (ng-h/mL) 4500 + 600 6200 + 850 7100 + 900
Bioavailability (%) 45+ 6 58+8 709

Data are presented as
mean * standard

deviation.

Clinical Pharmacokinetics

A Phase |, randomized, double-blind, placebo-controlled study was conducted in healthy adult
subjects to evaluate the safety and PK of KSK68.[1][2][3][4]

Table 2: Mean Pharmacokinetic Parameters of KSK68 in Healthy Volunteers (Single Ascending
Dose)
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AUCO0-24
Dose Group Cmax (ng/mL) Tmax (h) T% (h)
(ng-h/mL)
10 mg (n=8) 150 + 25 2.0 (1.0-4.0) 1200 + 210 10.5+1.8
30 mg (n=8) 460 + 70 2.5 (1.0-4.0) 3800 + 550 11.2+2.0
100 mg (n=8) 1450 + 220 2.5 (1.5-4.0) 12500 + 1800 11.8+2.1
Data are

presented as
mean + SD,
except for Tmax
which is median

(range).

Table 3: Mean Pharmacokinetic Parameters of KSK68 in Healthy Volunteers (Multiple
Ascending Dose, Day 14)

Cmax,ss AUCO0-24,ss Accumulation
Dose Group Tmax,ss (h) .

(ng/mL) (ng-h/imL) Ratio (Rac)
30 mg QD (n=8) 550+ 85 2.0 (1.0-4.0) 4800 + 700 1.26
60 mg QD (n=8) 1100 + 180 2.0 (1.5-4.0) 9900 + 1500 1.31

Data are
presented as
mean + SD,
except for Tmax
which is median

(range).

Experimental Protocols: Pharmacokinetics

1.3.1 Preclinical PK Study Protocol

e Subjects: Male CD-1 mice, Sprague-Dawley rats, and cynomolgus monkeys.
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Administration: KSK68 was formulated in 0.5% methylcellulose/0.1% Tween 80 for oral
gavage and in 20% Captisol® for intravenous infusion.

Sample Collection: Serial blood samples were collected from the tail vein (rodents) or
cephalic vein (monkeys) at specified time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24
hours post-dose).[1]

Bioanalysis: Plasma concentrations of KSK68 were determined using a validated Liquid
Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.

Data Analysis: PK parameters were calculated using non-compartmental analysis with
Phoenix™ WinNonlin® software.

1.3.2 Clinical PK Study Protocol (NCTO hypothetical)

Study Design: A single-center, randomized, double-blind, placebo-controlled, SAD and MAD
study.[1][3][4]

Participants: Healthy male and female volunteers aged 18-55 years.

Dosing: In the SAD phase, cohorts received single oral doses of 10, 30, or 100 mg. In the
MAD phase, cohorts received 30 or 60 mg once daily (QD) for 14 days.[1]

Sample Collection: Blood samples for PK analysis were collected pre-dose and at numerous
timepoints post-dose on Day 1 (SAD) and Day 14 (MAD).[1]

Bioanalysis & Data Analysis: As described in the preclinical protocol.
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Caption: High-level workflow for preclinical and clinical pharmacokinetic studies.

Pharmacodynamics (PD)

The pharmacodynamic activity of KSK68 was evaluated by its ability to inhibit the MAPK
signaling pathway, both in vitro and in vivo. The primary PD biomarker was the inhibition of
phosphorylated ERK (pERK).

Mechanism of Action

KSKG68 is a potent, selective, and reversible allosteric inhibitor of MEK1 and MEK2 enzymes.
By binding to a unique pocket adjacent to the ATP-binding site, KSK68 prevents the
phosphorylation and activation of ERK1/2, a critical downstream effector in the
RAS/RAF/MEK/ERK signaling pathway. This inhibition leads to decreased cell proliferation and
induction of apoptosis in tumor cells with activating BRAF mutations.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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pharmacodynamics-of-ksk68]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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